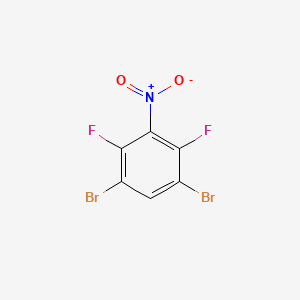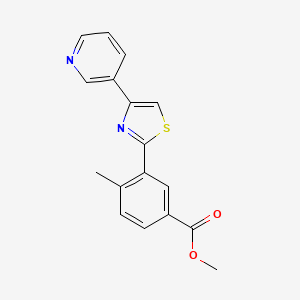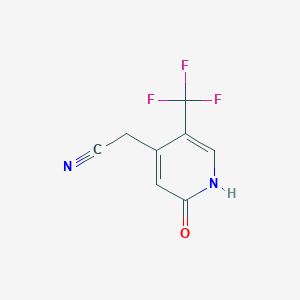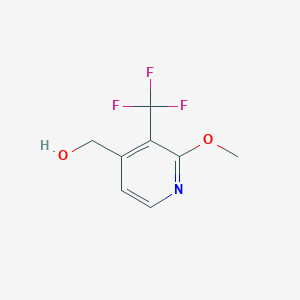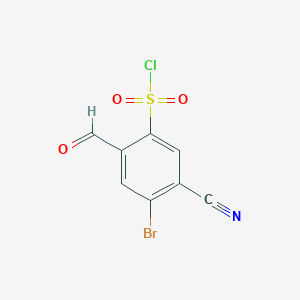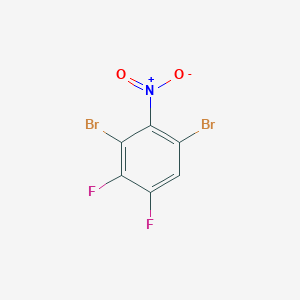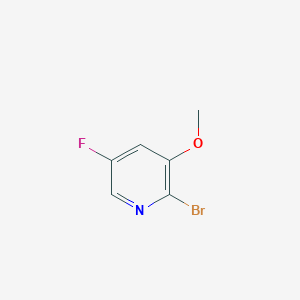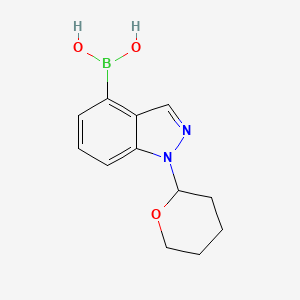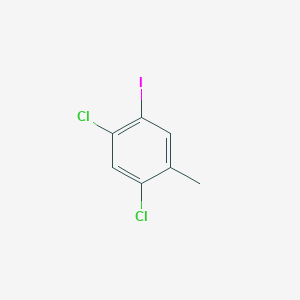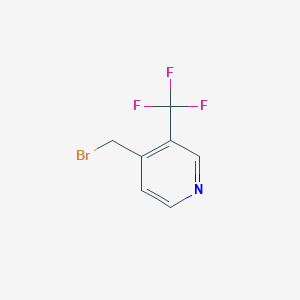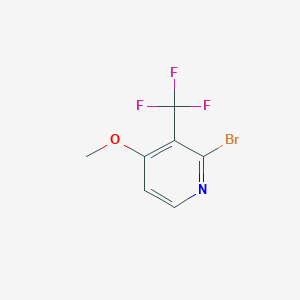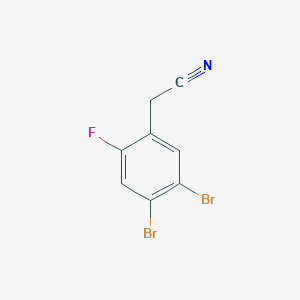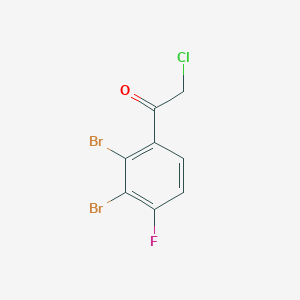
2',3'-Dibromo-4'-fluorophenacyl chloride
概要
説明
2’,3’-Dibromo-4’-fluorophenacyl chloride is an organic compound with the molecular formula C8H4Br2ClFO It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and chlorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dibromo-4’-fluorophenacyl chloride typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 4’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2’,3’-dibromo-4’-fluoroacetophenone is then treated with thionyl chloride to introduce the chloride group, forming 2’,3’-Dibromo-4’-fluorophenacyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2’,3’-Dibromo-4’-fluorophenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Reduction: Zinc dust and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Nucleophilic Substitution: Substituted phenacyl derivatives.
Reduction: 4’-fluoroacetophenone derivatives.
Oxidation: Carboxylic acids or ketones.
科学的研究の応用
2’,3’-Dibromo-4’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’,3’-Dibromo-4’-fluorophenacyl chloride involves its ability to react with nucleophiles, forming covalent bonds with biological molecules such as proteins and nucleic acids. This reactivity is primarily due to the presence of the electrophilic carbonyl and halogen groups, which can undergo nucleophilic attack. The compound’s effects are mediated through the modification of molecular targets, leading to changes in their activity and function.
類似化合物との比較
- 2-Bromo-4’-fluorophenacyl chloride
- 3-Bromo-4’-fluorophenacyl chloride
- 2,3-Dibromoacetophenone
Comparison: 2’,3’-Dibromo-4’-fluorophenacyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties. Compared to 2-Bromo-4’-fluorophenacyl chloride and 3-Bromo-4’-fluorophenacyl chloride, the dibromo derivative exhibits enhanced electrophilicity and reactivity towards nucleophiles. Additionally, the presence of the fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in synthetic chemistry .
特性
IUPAC Name |
2-chloro-1-(2,3-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-7-4(6(13)3-11)1-2-5(12)8(7)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPHVUWSZIIWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



